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Compound of Interest

Compound Name: 4'-Nitromethopholine

CAS No.: 63937-57-5

Cat. No.: B1583179 Get Quote

A High-Potency Isoquinoline Scaffold for Opioid
Receptor Profiling[1][2][3]
Part 1: Executive Summary
The "Versidyne" Legacy Revisited

4'-Nitromethopholine (CAS: 63937-57-5) represents a distinct chemical lineage in the study of

opioid analgesics.[1][2] Unlike the pervasive fentanyl (4-anilidopiperidine) or nitazene (2-

benzylbenzimidazole) structural classes, 4'-Nitromethopholine is a 1-phenethyl-1,2,3,4-

tetrahydroisoquinoline derivative.[1][2]

Historically derived from Methopholine (Versidyne)—an analgesic developed by Hoffmann-La

Roche in the 1950s—this 4'-nitro analog was identified as the most potent in its series,

exhibiting approximately 20x the analgesic potency of codeine in early bioassays.[1][2]

However, the parent compound's withdrawal due to ophthalmic toxicity (cataract formation in

canines) halted clinical development.[1][2]

Today, 4'-Nitromethopholine serves as a critical chemical probe for researchers investigating:

Non-fentanyl scaffolds: Understanding MOR (Mu-Opioid Receptor) activation outside

standard pharmacophores.[1][2]
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Toxicological mechanisms: Investigating if the nitro-substitution mitigates or exacerbates the

isoquinoline-induced ocular toxicity.[1][2]

Metabolic stability: Analyzing the metabolic fate of the nitro group in isoquinoline opioids.

Part 2: Chemical Architecture & SAR Analysis[1][2][3]
2.1 Structural Identity
The molecule consists of a tetrahydroisoquinoline (THIQ) core substituted with two methoxy

groups and a 4-nitrophenethyl tail.[1][2][3]

IUPAC Name: 1-[2-(4-nitrophenyl)ethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-

tetrahydroisoquinoline[1][2][3]

Molecular Formula: C₂₀H₂₄N₂O₄[1][2]

Molecular Weight: 356.42 g/mol [1][2]

Key Feature: The 4'-nitro group on the phenethyl side chain acts as a strong electron-

withdrawing group (EWG), which historically correlated with increased binding affinity in this

specific scaffold compared to the chloro- (Methopholine) or fluoro- analogs.[1][2]

2.2 Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the critical pharmacophores governing the potency and

stability of 4'-Nitromethopholine.
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Figure 1: SAR Map of 4'-Nitromethopholine highlighting the electron-withdrawing nitro group

as a potency driver.[1][2]

Part 3: Pharmacodynamics & Toxicology[1][2][3]
3.1 Mechanism of Action
4'-Nitromethopholine functions as a selective Mu-Opioid Receptor (MOR) Agonist.[1][2]

Binding Affinity: While precise

values are sparse in modern literature, historical data places its potency significantly above
codeine but below morphine/fentanyl.[1][2] The levo-isomer (

-configuration) is typically the active enantiomer in this class.[1][2]

Efficacy: It acts as a full agonist, recruiting

-arrestin pathways similar to classical morphinans.[1][2]

3.2 The Ophthalmic Toxicity Vector
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CRITICAL WARNING: Research into this compound must account for the specific toxicity

profile of the Methopholine class.[1][2]

Historical Context: Methopholine was withdrawn because it caused corneal opacities and

cataracts in dogs during chronic toxicity studies.[1][2]

Hypothesis for Investigation: Researchers should assess whether the 4'-nitro substitution

alters this toxicity profile.[1][2] Does the metabolic reduction of the nitro group generate

reactive intermediates (hydroxylamines) that accumulate in ocular tissue?

Part 4: Analytical Methodologies (Forensic & Research)
For detection in biological matrices (plasma/urine), the following Mass Spectrometry transitions

are recommended based on fragmentation patterns of similar isoquinolines.

Table 1: Recommended LC-MS/MS Parameters

Parameter Value Rationale

Precursor Ion 357.2 Protonated molecular ion.[1][2]

Quantifier Ion 206.1

Cleavage of the phenethyl

linkage (THIQ core fragment).

[1][2]

Qualifier Ion 1 176.1
Loss of methoxy groups from

the core.[1][2]

Qualifier Ion 2 150.0
Nitro-phenethyl tail fragment.

[1][2]

Retention Time Method Dependent

Expect elution after Codeine,

before Fentanyl (C18 column).

[1][2]

4.1 Metabolic Pathway Prediction
Understanding the metabolic fate is crucial for toxicology screening.[1][2] The nitro group is a

primary target for metabolic reduction.[1][2]
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Figure 2: Predicted metabolic pathways.[1][2] The reduction of the nitro group to an amine is a

major expected biotransformation.[1][2]

Part 5: Experimental Protocol: Receptor Binding Assay
(Membrane Prep)
Objective: Determine the

of 4'-Nitromethopholine at the

-opioid receptor using radioligand displacement.

Reagents:

CHO cells stably expressing human MOR.[1][2]

Radioligand:
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-DAMGO (Agonist) or

-Naloxone (Antagonist).[1][2]

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[1][2]

Workflow:

Membrane Preparation: Harvest CHO-hMOR cells, homogenize in ice-cold Tris buffer, and

centrifuge at 40,000 x g for 20 min. Resuspend pellet.[1][2]

Incubation: In a 96-well plate, mix:

50 µL Membrane suspension (20 µg protein).[1][2]

25 µL

-DAMGO (1 nM final conc).[1][2]

25 µL 4'-Nitromethopholine (varying concentrations:

to

M).[1][2]

Equilibrium: Incubate for 60 minutes at 25°C.

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a

cell harvester.

Quantification: Add scintillation cocktail and count radioactivity (CPM).

Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

and convert to

using the Cheng-Prusoff equation.[1][2]

Validation Check:
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Control: Run Morphine or DAMGO in parallel as a positive control.[1][2]

Non-Specific Binding: Define using 10 µM Naloxone.[1][2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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